molecular formula C16H20N2O3 B8424606 ethyl 4-(1H-indazol-5-yloxy)cyclohexanecarboxylate

ethyl 4-(1H-indazol-5-yloxy)cyclohexanecarboxylate

Cat. No.: B8424606
M. Wt: 288.34 g/mol
InChI Key: QXPVCDNOJIHWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1H-indazol-5-yloxy)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 4-(1H-indazol-5-yloxy)cyclohexane-1-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-2-20-16(19)11-3-5-13(6-4-11)21-14-7-8-15-12(9-14)10-17-18-15/h7-11,13H,2-6H2,1H3,(H,17,18)

InChI Key

QXPVCDNOJIHWHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)OC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-hydroxycyclohexylcarboxylate (1.44 ml, 8.95 mmol), triphenylphosphine (2.15 g, 8.20 mmol) and dibenzyl azodicarboxylate (3.34 g, 11.18 mmol) were added at 0° C. to a solution of the 1H-indazol-5-ol (1.0 g, 7.45 mmol) obtained in Reference Example 4 in tetrahydrofuran (40 ml). After 1 hour, the mixture thus obtained was warmed up to room temperature. After stirring overnight, the reaction solution was concentrated under reduced pressure, and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/ethyl acetate, hexane/ethyl acetate) to obtain ethyl 4-(1H-indazol-5-yloxy)cyclohexanecarboxylate (928 mg, 43%).
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

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